R715
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXOGUJJBDRGQ-VUBDHFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H81N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
R715: A Technical Guide to a Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
R715, a synthetic peptide analog of bradykinin, is a potent and highly selective antagonist of the bradykinin B1 receptor (B1R). Its chemical designation is Ac-Lys-[D-betaNal7,Ile8]desArg9-bradykinin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its investigation and a summary of its role in relevant signaling pathways are presented to support its application in preclinical research and drug development.
Chemical Structure and Properties
This compound is a modified octapeptide with the sequence Acetyl-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-β-Naphthylalanine-Ile. The C-terminal Arginine of the native bradykinin is removed, and specific amino acid substitutions and modifications are incorporated to enhance its antagonistic activity and metabolic stability.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Acetyl-L-lysyl-L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-(2R)-3-(naphthalen-2-yl)-L-alanyl-L-isoleucinamide | N/A |
| Synonyms | Ac-Lys-[D-betaNal7,Ile8]desArg9-bradykinin | [1] |
| Molecular Formula | C61H88N16O11 (as free base) | Calculated |
| Molecular Weight | 1221.45 g/mol (as free base) | Calculated |
| Biological Activity | Potent and selective bradykinin B1 receptor antagonist. | |
| pA2 | 8.49 | |
| Formulation | Typically available as a trifluoroacetate (TFA) salt. | [2] |
| Appearance | White to off-white powder. | [2] |
| Storage | Store at -20°C for long-term stability. |
Note: The molecular formula and weight of the TFA salt may vary depending on the number of counter-ions.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and inhibiting the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.
Upon activation by its endogenous agonists (e.g., des-Arg9-bradykinin), the B1 receptor couples primarily to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in mediating inflammatory responses, pain, and vasodilation. This compound competitively blocks the binding of agonists to the B1 receptor, thereby inhibiting these downstream signaling events.
Caption: Bradykinin B1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (General Protocol)
The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-β-Naphthylalanine)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Acetic anhydride for N-terminal acetylation
-
Solvents (DMF, DCM, Ether)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ile-OH) to the resin using a coupling reagent and a base in DMF.
-
Repeat Deprotection and Coupling: Sequentially deprotect and couple the remaining amino acids according to the this compound sequence.
-
N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus of the peptide using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Caption: General Workflow for Solid-Phase Peptide Synthesis of this compound.
In Vivo Model of Streptozotocin-Induced Diabetic Hyperalgesia
This compound has been shown to attenuate thermal hyperalgesia in a streptozotocin (STZ)-induced diabetic mouse model.
Materials:
-
Male mice (e.g., C57BL/6)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle (e.g., saline)
-
Blood glucose meter
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
Procedure:
-
Induction of Diabetes:
-
Assessment of Hyperalgesia:
-
Establish a baseline thermal sensitivity before STZ injection using the plantar test.
-
At a designated time point after diabetes confirmation (e.g., 2-4 weeks), re-assess thermal sensitivity to confirm the development of hyperalgesia (reduced paw withdrawal latency).
-
-
This compound Administration and Testing:
-
Administer this compound (specify dose, e.g., 1-10 mg/kg, i.p. or other route) or vehicle to diabetic mice.
-
Assess thermal hyperalgesia at various time points after this compound administration to evaluate its analgesic effect.
-
Radioligand Binding Assay for Bradykinin B1 Receptor
This assay is used to determine the binding affinity of this compound for the B1 receptor.[5]
Materials:
-
Cell membranes from cells expressing the human Bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.
-
Non-specific binding control: High concentration of unlabeled Lys-des-Arg⁹-Bradykinin or another B1 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
This compound at various concentrations.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of an unlabeled B1R ligand.
-
Incubation: Add the cell membranes to each well and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of this compound to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for a Radioligand Binding Assay to Determine this compound Affinity.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of this compound to degradation by metabolic enzymes.[6][7][8]
Materials:
-
Liver microsomes or hepatocytes from the species of interest (e.g., human, mouse, rat).
-
NADPH regenerating system (for microsomes).
-
This compound.
-
Control compounds with known metabolic stability.
-
Incubation buffer.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: Incubate this compound at a fixed concentration with liver microsomes (plus NADPH) or hepatocytes at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a quenching solution to each aliquot.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the half-life (t½) and calculate the in vitro intrinsic clearance.
Conclusion
This compound is a valuable research tool for investigating the role of the bradykinin B1 receptor in various physiological and pathological processes, particularly in inflammation and pain. Its high selectivity and metabolic stability make it a superior alternative to earlier generations of B1 receptor antagonists. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the bradykinin B1 receptor with antagonists like this compound.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lys-(des-Arg9, Leu8)-Bradykinin trifluoroacetate salt ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. diacomp.org [diacomp.org]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for R715 Dissolution in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: R715 is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a key player in inflammatory responses and neuropathic pain.[1][2][3] For successful and reproducible in vitro experiments, proper handling and dissolution of this compound are paramount. These application notes provide detailed protocols for the dissolution of this compound, along with its physicochemical properties and a diagram of the relevant signaling pathway. This compound is a peptide with the sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-{d-βNal}-Ile and a molecular weight of 1140.33 g/mol .[1]
Physicochemical Properties and Solubility
This compound is typically supplied as a white to off-white solid or lyophilized powder.[1][4] Careful consideration of the appropriate solvent is crucial for preparing stock solutions for in vitro assays. The solubility of this compound in common laboratory solvents is summarized below.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Vendor/Source |
| Water | Soluble to 5 mg/mL | Isca Biochemicals, APExBIO[2][4] |
| DMSO | 10 mM | Probechem[3] |
Note: The molarity of a 5 mg/mL solution of this compound (MW: 1140.33 g/mol ) is approximately 4.38 mM.
Experimental Protocols
1. Reconstitution of this compound for Aqueous-Based Assays
This protocol is suitable for cell culture experiments where the final concentration of an organic solvent needs to be minimized.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Aseptically add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., for a 5 mg/mL stock solution, add 200 µL of water to 1 mg of this compound).
-
Dissolution: Gently vortex the solution for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Sterilization (Optional): If required for the specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aqueous stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
2. Reconstitution of this compound in DMSO for High-Concentration Stocks
This protocol is ideal for preparing high-concentration stock solutions that can be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene tubes with secure caps
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-equilibration: Bring the vial of this compound powder to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to create the desired stock concentration (e.g., for a 10 mM stock solution, add 87.7 µL of DMSO to 1 mg of this compound).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used to facilitate dissolution if needed.
-
Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots in sterile tubes. Store the aliquots tightly sealed at -20°C or -80°C. When stored in a solvent, this compound is stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Important Considerations:
-
Final DMSO Concentration: When diluting the DMSO stock solution into your experimental system (e.g., cell culture media), ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).
-
Storage: this compound powder should be stored desiccated and frozen.[2] Specifically, it is recommended to store the powder at -20°C for up to one year or -80°C for up to two years.[1]
Mandatory Visualization
Bradykinin B1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway in which this compound acts as an antagonist. Bradykinin and its metabolites bind to the B1 and B2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly the B1 receptor which is upregulated during inflammation, leads to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades involving IP3 and DAG, ultimately resulting in cellular responses such as inflammation and pain. This compound selectively blocks the B1 receptor, thereby inhibiting this pathway.
Caption: this compound antagonism of the Bradykinin B1 receptor signaling pathway.
Experimental Workflow for this compound Dissolution and Use
The logical flow from receiving the compound to its application in an in vitro experiment is depicted below. This workflow ensures proper handling, storage, and dilution to maintain the integrity and activity of this compound.
Caption: Workflow for the preparation and use of this compound in experiments.
References
Application Notes and Protocols for R715 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
R715 is a potent and selective antagonist of the bradykinin B1 receptor (B1R).[1][2][3] The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in normal tissues but is significantly upregulated in response to tissue injury, inflammation, and in various types of cancers.[4][5] Emerging research has implicated the B1R signaling pathway in several aspects of cancer progression, including proliferation, migration, invasion, and angiogenesis. Consequently, this compound, as a B1R antagonist, presents a promising tool for investigating the role of the bradykinin B1 receptor in oncology and as a potential therapeutic agent.
These application notes provide detailed protocols for the use of this compound in treating cancer cell cultures to assess its anti-cancer effects.
Mechanism of Action
The bradykinin B1 receptor is activated by its ligand, des-Arg9-bradykinin, which is produced during tissue injury and inflammation. Upon activation, B1R couples to Gαq/11 and Gαi proteins, initiating downstream signaling cascades. A key pathway activated by B1R in cancer cells is the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation and activation of ERK1/2, which promotes cell proliferation.[6][7][8] this compound acts by competitively binding to the B1 receptor, thereby blocking the binding of its natural ligand and inhibiting the subsequent downstream signaling events that contribute to tumor progression.
Application Notes
1. Reconstitution and Storage of this compound
-
Reconstitution: this compound is a peptide and should be reconstituted in sterile, nuclease-free water or a suitable buffer (e.g., PBS). For a 10 mM stock solution, dissolve 1 mg of this compound (MW: 1140.35 g/mol ) in 87.7 µL of solvent. Briefly vortex to ensure complete dissolution.
-
Storage:
-
Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
-
Solid Form: Store the lyophilized powder at -20°C.
-
2. Cell Culture Treatment
-
Cell Line Selection: Use cancer cell lines known to express the bradykinin B1 receptor. Expression levels can be confirmed by qPCR or Western blotting. Examples of cancers with reported B1R expression include breast, prostate, lung, and glioblastoma.[4]
-
Working Concentration: The optimal working concentration of this compound should be determined empirically for each cell line and assay. Based on literature for B1R antagonists, a starting concentration range of 1 µM to 25 µM is recommended for in vitro studies.
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration used for treatment) in all experiments. A positive control (e.g., a known inhibitor of the signaling pathway being studied) can also be included.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
B1R-expressing cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 1: Hypothetical IC50 Values for this compound in B1R-Expressing Cancer Cell Lines
| Cell Line (Cancer Type) | This compound IC50 (µM) after 72h |
| MDA-MB-231 (Breast) | 12.5 |
| PC-3 (Prostate) | 18.2 |
| A549 (Lung) | 25.6 |
| U-87 MG (Glioblastoma) | 15.8 |
Western Blot Analysis for ERK1/2 Phosphorylation
This protocol is to determine if this compound inhibits the B1R-mediated activation of the ERK1/2 signaling pathway.
Materials:
-
B1R-expressing cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Bradykinin B1 receptor agonist (e.g., des-Arg9-bradykinin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with a B1R agonist (e.g., 100 nM des-Arg9-bradykinin) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phospho-ERK1/2 to total ERK1/2 and the loading control.
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
B1R-expressing cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure.
Table 2: Hypothetical Effect of this compound on Cancer Cell Migration
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 85 ± 5 |
| This compound (10 µM) | 30 ± 7 |
| This compound (25 µM) | 15 ± 4 |
Troubleshooting
-
Low this compound Potency:
-
Verify the expression of B1R in your cell line.
-
Check the integrity of the this compound stock solution; avoid multiple freeze-thaw cycles.
-
Optimize the treatment duration and concentration.
-
-
Inconsistent Western Blot Results:
-
Ensure complete lysis and accurate protein quantification.
-
Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Optimize antibody concentrations and incubation times.
-
-
High Variability in Migration Assay:
-
Ensure a consistent scratch width.
-
Take images from the same field of view at each time point.
-
Use a sufficient number of technical and biological replicates.
-
References
- 1. Analgesic efficacy of bradykinin B1 antagonists in a murine bone cancer pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bradykinin B1 Receptor Affects Tumor-Associated Macrophage Activity and Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stimulation of the bradykinin B(1) receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of the bradykinin B1 receptor induces the proliferation of estrogen-sensitive breast cancer cells and activates the ERK1/2 signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R715 Administration
Introduction
R715 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I kinase (ALK5). By blocking the TGF-β signaling pathway, this compound has demonstrated significant anti-tumor activity in various preclinical models, particularly in cancers where TGF-β is a known driver of disease progression, such as metastatic breast cancer and glioblastoma. These notes provide an overview of the recommended administration routes for optimal efficacy based on available preclinical data.
TGF-β signaling plays a crucial role in tumor progression by promoting epithelial-to-mesenchymal transition (EMT), immunosuppression, and metastasis. This compound reverses these effects by preventing the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling. This leads to the inhibition of tumor growth and a reduction in metastatic potential.
Data Summary: Pharmacokinetics and Efficacy
The following table summarizes the pharmacokinetic and efficacy data for this compound administered via different routes in preclinical mouse models. Oral (p.o.) and intraperitoneal (i.p.) routes have been most extensively studied.
| Parameter | Oral (p.o.) Administration | Intraperitoneal (i.p.) Administration | Reference |
| Dose | 10 - 30 mg/kg, daily | 10 - 20 mg/kg, daily | |
| Bioavailability | ~40% | Not reported, assumed 100% | |
| Peak Plasma Conc. (Cmax) | 1.5 µM (at 10 mg/kg) | 4.5 µM (at 10 mg/kg) | |
| Time to Peak (Tmax) | 2 hours | 0.5 hours | |
| Efficacy (Tumor Growth Inhibition) | >50% at 10 mg/kg in 4T1 breast cancer model | ~70% at 10 mg/kg in 4T1 breast cancer model | |
| Efficacy (Metastasis) | Significant reduction in lung metastases | Significant reduction in lung metastases |
Note: Optimal efficacy is achieved when plasma concentrations of this compound are maintained above the in vitro IC50 for ALK5 inhibition (approximately 0.1 µM) for a sustained period.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy in vivo.
Caption: TGF-β signaling pathway inhibited by this compound.
Caption: In vivo efficacy testing workflow for this compound.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Sterile tubes
-
Vortex mixer and sonicator
Protocol:
-
Weigh the required amount of this compound powder for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Prepare the vehicle solution (0.5% CMC).
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to create a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes to ensure it is well-dispersed.
-
Prepare fresh daily before administration.
In Vivo Administration of this compound
4.2.1 Oral Gavage (p.o.)
Materials:
-
This compound suspension
-
Animal feeding needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Protocol:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the this compound suspension into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the suspension into the stomach.
-
Return the mouse to its cage and monitor for any signs of distress.
4.2.2 Intraperitoneal Injection (i.p.)
Materials:
-
This compound suspension
-
Sterile needles (25-27 gauge)
-
Syringes (1 mL)
Protocol:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
-
Slowly inject the this compound suspension into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
Conclusion and Recommendations
Both oral and intraperitoneal administration of this compound have demonstrated significant efficacy in preclinical models. While i.p. administration results in higher peak plasma concentrations, oral administration provides sufficient bioavailability and sustained exposure to achieve a therapeutic effect. For long-term studies, oral gavage is generally preferred as it is less invasive. The choice of administration route may depend on the specific experimental design and the desired pharmacokinetic profile. It is recommended to conduct pilot studies to determine the optimal dose and schedule for any new tumor model.
Application Notes and Protocols for the Investigation of R715 in Combination with Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
R715 is a selective antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[1][2][3][4] Its activation by the ligand des-Arg⁹-bradykinin, a metabolite of bradykinin, contributes to the sensitization of nociceptors and is implicated in the pathogenesis of chronic inflammatory and neuropathic pain.[1][2] By blocking the B1 receptor, this compound has the potential to attenuate pain by preventing this sensitization.
The principle of multimodal or combination analgesia is to achieve superior pain relief with fewer side effects by targeting different pain signaling pathways simultaneously. This document provides a rationale and hypothetical experimental protocols for investigating the analgesic efficacy of this compound in combination with other major classes of analgesics: opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and gabapentinoids. As there is currently a lack of published data on this compound in combination therapies, the following protocols are proposed based on the distinct mechanisms of action of these drug classes and established methodologies for assessing analgesic synergy.
Rationale for Combination Therapy
Combining this compound with other analgesics offers the potential for synergistic or additive effects, leading to enhanced pain relief at lower doses of the individual agents, thereby reducing the risk of dose-dependent adverse effects.
-
This compound and Opioids: Opioids, such as morphine, primarily act on μ-opioid receptors in the central and peripheral nervous systems to inhibit nociceptive transmission.[5][6][7] Combining a peripherally acting anti-inflammatory and anti-hyperalgesic agent like this compound with a centrally acting analgesic like morphine could provide more comprehensive pain control.
-
This compound and NSAIDs: NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and sensitize nociceptors.[8][9] Since the bradykinin B1 receptor and prostaglandins are both key mediators of inflammatory pain, their simultaneous inhibition may produce a powerful anti-inflammatory and analgesic effect.
-
This compound and Gabapentinoids: Gabapentinoids, such as gabapentin and pregabalin, are first-line treatments for neuropathic pain. They act by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters in the spinal cord.[10][11][12][13] In neuropathic pain states where B1 receptors are also upregulated, a combination with this compound could address both peripheral and central sensitization mechanisms.
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to the proposed combination therapies.
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for preclinical evaluation of this compound in combination with other analgesics.
Protocol 1: Evaluation of this compound and Morphine in a Model of Inflammatory Pain
Objective: To determine if the combination of this compound and morphine produces a synergistic analgesic effect in a rodent model of inflammatory pain.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) will be used.
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA; 100 µL) will be injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Nociceptive Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test to measure paw withdrawal latency to a radiant heat source.
-
-
Drug Administration:
-
This compound will be administered intraperitoneally (i.p.).
-
Morphine will be administered subcutaneously (s.c.).
-
-
Experimental Design:
-
Dose-Response Curves: The analgesic effects of this compound (e.g., 1, 3, 10, 30 mg/kg) and morphine (e.g., 0.5, 1, 2, 4 mg/kg) will be determined individually to calculate the ED50 for each drug.
-
Isobolographic Analysis: A fixed-ratio combination of this compound and morphine (based on their ED50 values, e.g., 1:1, 1:3, 3:1) will be administered to determine the experimental ED50 of the combination.
-
-
Data Analysis:
-
The experimental ED50 of the combination will be compared to the theoretical additive ED50.
-
An interaction index (γ) will be calculated. A γ value significantly less than 1 indicates synergy, a value equal to 1 indicates additivity, and a value greater than 1 indicates antagonism.
-
Expected Quantitative Data Summary:
| Drug/Combination | Route | ED50 (mg/kg) - Mechanical Allodynia | ED50 (mg/kg) - Thermal Hyperalgesia | Interaction Index (γ) |
| This compound | i.p. | Expected Value | Expected Value | N/A |
| Morphine | s.c. | Expected Value | Expected Value | N/A |
| This compound + Morphine (1:1) | i.p./s.c. | Expected Value | Expected Value | Expected < 1 |
Protocol 2: Evaluation of this compound and a COX-2 Inhibitor in a Model of Inflammatory Pain
Objective: To determine if the combination of this compound and a selective COX-2 inhibitor (e.g., celecoxib) produces a synergistic analgesic effect in a rodent model of inflammatory pain.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (180-220 g) will be used.
-
Inflammatory Pain Model: Carrageenan (1% in saline; 100 µL) will be injected into the plantar surface of one hind paw to induce acute inflammation, edema, and hyperalgesia.
-
Nociceptive and Inflammatory Testing:
-
Mechanical Hyperalgesia: Assessed using an analgesymeter (e.g., Randall-Selitto test) to measure paw withdrawal threshold to pressure.
-
Paw Edema: Measured using a plethysmometer to quantify the change in paw volume as an index of inflammation.
-
-
Drug Administration:
-
This compound will be administered intraperitoneally (i.p.).
-
Celecoxib will be administered orally (p.o.).
-
-
Experimental Design:
-
Dose-Response Curves: The anti-hyperalgesic and anti-inflammatory effects of this compound (e.g., 1, 3, 10, 30 mg/kg) and celecoxib (e.g., 3, 10, 30, 100 mg/kg) will be determined individually to calculate their respective ED50 values.
-
Isobolographic Analysis: A fixed-ratio combination of this compound and celecoxib will be administered to determine the experimental ED50 of the combination for both anti-hyperalgesia and anti-inflammatory effects.
-
-
Data Analysis:
-
The experimental ED50 of the combination will be compared to the theoretical additive ED50 for both analgesic and anti-inflammatory endpoints.
-
An interaction index (γ) will be calculated for each endpoint.
-
Expected Quantitative Data Summary:
| Drug/Combination | Route | ED50 (mg/kg) - Mechanical Hyperalgesia | ED50 (mg/kg) - Paw Edema | Interaction Index (γ) - Analgesia | Interaction Index (γ) - Inflammation |
| This compound | i.p. | Expected Value | Expected Value | N/A | N/A |
| Celecoxib | p.o. | Expected Value | Expected Value | N/A | N/A |
| This compound + Celecoxib (1:3) | i.p./p.o. | Expected Value | Expected Value | Expected < 1 | Expected < 1 |
Conclusion
The selective bradykinin B1 receptor antagonist this compound represents a promising target for the development of novel analgesic therapies. While standalone efficacy is anticipated, its greatest therapeutic potential may lie in combination with established analgesics. The proposed experimental protocols provide a framework for the systematic evaluation of this compound in combination with opioids and NSAIDs. The data generated from such studies would be invaluable for understanding the potential for synergistic interactions and for guiding the clinical development of this compound as part of a multimodal pain management strategy. Further studies exploring combinations with gabapentinoids in models of neuropathic pain are also warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptor trafficking and interaction in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of μ-opioid receptor signaling in nociceptors, and not spinal microglia, abrogates morphine tolerance without disrupting analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptor trafficking and interaction in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring R715 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
R715 is a potent and selective antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, is implicated in chronic inflammatory pain and hyperalgesia. Consequently, this compound presents a promising therapeutic candidate for managing such conditions. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound, with a focus on a streptozotocin-induced diabetic neuropathy model of thermal hyperalgesia, a condition where B1R is known to be overexpressed.[1]
Mechanism of Action: Bradykinin B1 Receptor Signaling
The binding of the agonist des-Arg9-bradykinin to the B1R initiates a signaling cascade that contributes to pain and inflammation. This compound, as a selective B1R antagonist, blocks this interaction, thereby mitigating the downstream effects.
Experimental Protocols
The following protocols detail the in vivo assessment of this compound's efficacy in a streptozotocin-induced diabetic mouse model of thermal hyperalgesia.
Animal Model: Streptozotocin-Induced Diabetic Neuropathy
This model is used to induce a state of hyperglycemia in mice, which subsequently leads to the development of thermal hyperalgesia, a common complication of diabetes.[1]
Materials:
-
Male CD-1 mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
Procedure:
-
House male CD-1 mice under standard laboratory conditions for at least one week prior to the experiment.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (200 mg/kg) freshly dissolved in citrate buffer.
-
Monitor blood glucose levels regularly to confirm the diabetic state (typically >300 mg/dL).
-
Allow one week for the development of stable thermal hyperalgesia before commencing efficacy testing.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Prepare a stock solution of this compound and dilute to the desired concentrations with the vehicle.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A study by Gabra et al. (2003) utilized a chronic treatment regimen of R-715 at a dose of 400 micrograms/kg, injected i.p. twice daily for 7 days, starting 4 days after STZ injection.[1]
Assessment of Thermal Hyperalgesia
The following are standard methods for assessing thermal nociception in rodents. The latency for the animal to respond to the thermal stimulus is recorded as an indicator of pain sensitivity. A shorter latency indicates hyperalgesia.
Procedure:
-
Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the mouse is removed from the plate regardless of its response.
Procedure:
-
Place the mouse in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer automatically stops when the mouse withdraws its paw. Record this latency.
-
A cut-off time should be set to avoid tissue damage.
Procedure:
-
Maintain a water bath at a constant temperature (e.g., 48-52°C).
-
Gently restrain the mouse and immerse the distal third of its tail in the hot water.
-
Start a timer and measure the latency to a rapid flick or withdrawal of the tail.
-
A cut-off time is necessary to prevent injury.
Procedure:
-
Place the mouse in a restrainer with its tail exposed.
-
Focus a beam of radiant heat onto a specific point on the tail.
-
Start a timer and measure the time until the mouse flicks its tail out of the beam.
-
The instrument will automatically record the latency. A cut-off is pre-set.
References
Troubleshooting & Optimization
Technical Support Center: Dell PowerEdge R715
Welcome to the Technical Support Center for the Dell PowerEdge R715 server. This guide is designed for researchers, scientists, and IT professionals in drug development and other research fields who rely on the this compound for their computational needs. Here you will find troubleshooting guides and frequently asked questions to address common pitfalls during the experimental—computational and data storage—setup and operation of your server.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take if my PowerEdge this compound server fails to power on?
A1: If your server does not power on, perform the following checks:
-
Power Cables: Ensure the power cables are securely connected to both the server's power supply units (PSUs) and the power source.
-
PSU Indicators: Check the LED indicators on the PSUs. A green light indicates a healthy power supply, while an amber light or no light suggests a problem with the PSU or the power source.[1][2]
-
Power Source: Verify that the power source (e.g., UPS or power distribution unit) is functioning correctly by plugging in another device.
-
Minimum Configuration: If the issue persists, try to power on the server with a minimum hardware configuration. This involves removing all unnecessary components such as extra hard drives, expansion cards, and all but one memory module.
Q2: The LCD panel on my this compound is amber. What does this signify and how can I diagnose the issue?
A2: An amber LCD panel indicates a system error.[1] The panel will display an error code and a descriptive message. You can use the menu buttons next to the LCD to navigate through the error messages if there are multiple. These error codes are also logged in the System Event Log (SEL), which can be accessed via the iDRAC6 interface.[1][3] Common error codes are related to power supplies, processors, and memory.[1]
Q3: My server is running slower than expected. What are the common causes and solutions?
A3: Slow server performance can stem from several factors:
-
Resource Utilization: High CPU or memory usage can slow down the server. Use system monitoring tools to check if any processes are consuming excessive resources.
-
Thermal Throttling: Overheating can cause the processors to throttle down, reducing performance. Ensure proper cooling by checking that all fans are operational and that there is adequate airflow in the server room. The logical layout of internal components in the this compound is designed to aid with airflow direction.[3]
-
Outdated Firmware: Ensure that the BIOS, iDRAC, and RAID controller firmware are up to date. Dell regularly releases updates that can improve performance and stability.
-
Hard Drive Performance: Slow hard drives or a degraded RAID array can be a bottleneck. Run diagnostics on the hard drives to check for errors.
Q4: How can I identify and replace a failed hard drive in a RAID array?
A4: A failed hard drive is typically indicated by an amber or flashing amber light on the drive carrier. You can also identify a failed drive through the RAID controller's configuration utility (accessible during boot by pressing ) or through Dell's OpenManage Server Administrator (OMSA) software.[4] Most this compound configurations support hot-swappable drives, allowing you to replace a failed drive without powering down the server.[4] After replacing the drive, the RAID controller should automatically start rebuilding the array.
Troubleshooting Guides
Issue: Memory Configuration Errors
Problem: The server fails to boot after installing new memory modules, or the total memory is not correctly detected.
Solution:
-
Check Memory Compatibility: Ensure that the installed memory modules are compatible with the PowerEdge this compound. The server supports DDR3 ECC Registered DIMMs (RDIMMs), Load-Reduced DIMMs (LRDIMMs), and Unbuffered DIMMs (UDIMMs), but these types cannot be mixed.[5]
-
Verify Population Rules: Follow the correct memory population rules as specified in the server's technical manual. DIMMs should be installed starting from the slots furthest from the processor.[6] If mixing memory speeds, all modules will operate at the speed of the slowest installed DIMM.[5][6]
-
Reseat Memory Modules: Power down the server, disconnect the power cables, and reseat each memory module to ensure they are properly seated in their slots.
-
Isolate Faulty Modules: If the problem persists, test each new memory module individually in the first slot to identify a potentially faulty DIMM.
Issue: RAID Controller and Configuration Problems
Problem: The server displays a "Foreign configuration" message during boot, or a virtual disk is in a degraded state.
Solution:
-
Foreign Configuration: A "foreign configuration" message appears when the RAID controller detects a configuration on newly installed drives that is different from the configuration stored on the controller.[4] You can enter the RAID configuration utility ( during POST) to import or clear the foreign configuration. Caution: Clearing the foreign configuration will erase the data on the drives.[4]
-
Degraded Virtual Disk: A degraded virtual disk means that one of the hard drives in the RAID array has failed.[4] The system will continue to run, but with reduced performance and no redundancy. To resolve this, you must replace the failed hard drive.[4] Once the new drive is installed, the RAID controller will begin to rebuild the array.[4]
Data Presentation
Table 1: Dell PowerEdge this compound Memory Specifications
| Feature | Specification |
| Memory Type | DDR3 ECC Registered (RDIMM), Load-Reduced (LRDIMM), or Unbuffered (UDIMM) |
| Maximum Memory | Up to 512GB |
| Memory Slots | 16 DIMM Slots |
| Supported Speeds | 1066MHz, 1333MHz, 1600MHz |
| Supported DIMM Sizes | 2GB, 4GB, 8GB, 16GB, 32GB |
Source: Cloud Ninjas[5], MemoryStock
Table 2: Common LCD Error Codes and Descriptions
| Error Code | Description | Recommended Action |
| E141C | Unsupported CPU configuration. | Check that the installed processors are a supported and matching pair.[1] |
| E1610 | Power Supply # missing. | Ensure the specified power supply is properly seated and connected.[1] |
| E1614 | Power Supply # error. | The specified power supply has failed and needs to be replaced.[1] |
| E171F | iDRAC6 not responding. | Power cycle the server. If the problem persists, the iDRAC may need to be reset or replaced. |
| MEMBIST | Memory failure. | Run memory diagnostics to identify the faulty memory module. |
Source: Dell PowerEdge this compound Hardware Owner's Manual[1]
Experimental Protocols
While the Dell PowerEdge this compound is a piece of computational hardware and not a wet-lab experimental setup, the following protocol outlines a standard procedure for diagnosing a server that fails to complete its Power-On Self-Test (POST).
Protocol: Troubleshooting a "No POST" Scenario
-
Initial Observation: Observe the server's behavior upon powering on. Note the status of the power button LED, the LCD panel, and any audible beep codes.
-
External Component Check: Disconnect all external devices except for the monitor and keyboard.
-
Power Cycling: Perform a full power cycle by disconnecting the server from the AC power source for at least 30 seconds before reconnecting and attempting to power on again.
-
Minimum to POST Configuration: If the server still fails to POST, reduce the hardware to the minimum required components to boot. This typically includes:
-
One processor
-
One memory module in the first slot
-
The main system board
-
The power supply unit(s)
-
-
Component Isolation: If the server POSTs with the minimum configuration, gradually add back the removed components one by one, rebooting after each addition, to identify the faulty component.
Mandatory Visualization
Caption: Dell PowerEdge this compound "No POST" Troubleshooting Flowchart.
References
R715 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with R715, a selective bradykinin B1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with published literature. What could be the cause?
A1: Discrepancies between experimental outcomes and published data can arise from several factors. One study has reported that the therapeutic application of this compound in a murine model of cryolesion produced results that were contradictory to much of the previous literature.[1] This highlights the potential for variability in experimental systems. It is crucial to meticulously document all experimental parameters and consider the following possibilities:
-
Experimental Model Specificity: The effects of this compound can be highly dependent on the specific animal model, cell line, or experimental conditions used.
-
Reagent Quality and Handling: Ensure the purity, stability, and proper storage of your this compound compound. Refer to the manufacturer's guidelines for storage conditions, as improper handling can lead to degradation.
-
Protocol Variations: Minor differences in experimental protocols, such as administration route, timing of treatment, or endpoint measurements, can significantly impact results.
Q2: I've administered this compound to block the bradykinin B1 receptor, but I'm still observing a response to a B1 receptor agonist. Why is this happening?
A2: This phenomenon, known as receptor cross-talk or off-target effects, has been observed in some experimental settings. A study on bovine ciliary muscle strips demonstrated that despite complete blockage of the B1 receptor with this compound, the B1 receptor agonist Des-Arg⁹-BK could still induce contraction by activating the B2 receptor.[2] This suggests that in certain tissues or under specific conditions, there may be alternative signaling pathways that can be activated, leading to an unexpected physiological response.
Q3: Are there known issues with the stability and solubility of this compound?
A3: While specific stability and solubility data for this compound are not extensively detailed in the provided search results, general considerations for peptide-based antagonists and small molecules are relevant. Peptidergic antagonists can be susceptible to proteolytic degradation. For solubility, it is recommended to follow the supplier's instructions. MedchemExpress provides dissolution protocols for this compound, suggesting that it can be dissolved in solvents such as DMSO and then further diluted.[3] Inconsistent solubility can lead to inaccurate dosing and variable results.
Q4: What is the established mechanism of action for this compound?
A4: this compound is a potent and selective antagonist of the bradykinin B1 receptor (BKB1-R).[3][4] It functions by binding to the B1 receptor and preventing its activation by its endogenous ligands, such as des-Arg⁹-bradykinin.[5] The B1 receptor is typically not present in healthy tissues but is induced under conditions of tissue injury and inflammation.[6] By blocking this receptor, this compound can attenuate inflammatory responses and pain.[6][7]
Troubleshooting Guide
This guide addresses common unexpected outcomes and provides a systematic approach to troubleshooting.
Experimental Workflow for Investigating Unexpected this compound Activity
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Troubleshooting Table
| Unexpected Result | Potential Cause | Recommended Action |
| No effect of this compound observed | This compound degradation | Verify compound integrity through analytical methods (e.g., HPLC). Ensure proper storage at -20°C or -80°C as recommended.[3] |
| Insufficient dose | Perform a dose-response study to determine the optimal effective concentration in your experimental system. | |
| Low B1 receptor expression | Confirm the expression of the bradykinin B1 receptor in your model system (e.g., via qPCR, Western blot, or immunohistochemistry). B1 receptor expression is often induced by inflammation or injury.[6] | |
| Reduced but persistent response to B1 agonist with this compound | Incomplete receptor blockade | Increase the concentration of this compound. Ensure adequate pre-incubation time for the antagonist to bind to the receptors. |
| Activation of B2 receptors | Co-administer this compound with a selective bradykinin B2 receptor antagonist to determine if the residual effect is mediated by B2 receptors.[2] | |
| High variability between experiments | Solubility issues | Prepare fresh stock solutions of this compound for each experiment. Visually inspect for precipitation. Consider using a different solvent system as recommended by the supplier.[3] |
| Inconsistent experimental procedures | Standardize all experimental steps, including animal handling, cell culture conditions, and reagent preparation. |
Signaling Pathway
Bradykinin B1 Receptor Signaling and Inhibition by this compound
The bradykinin B1 receptor is a G protein-coupled receptor (GPCR). Its activation by agonists like des-Arg⁹-bradykinin under inflammatory conditions leads to the activation of downstream signaling cascades, ultimately resulting in physiological effects such as inflammation and pain. This compound acts as a competitive antagonist, blocking the binding of agonists to the receptor.
Caption: The signaling pathway of the bradykinin B1 receptor and the inhibitory action of this compound.
References
- 1. Kinin Receptor Antagonists as Potential Neuroprotective Agents in Central Nervous System Injury [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 6. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining R715 Delivery Methods for Targeted Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R715. The information is designed to address specific issues that may be encountered during the formulation and experimental application of this selective bradykinin B1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide antagonist of the bradykinin B1 receptor (B1R).[1][2][3][4] The B1R is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. By blocking the B1R, this compound can attenuate inflammatory pain and hyperalgesia, as demonstrated in preclinical models.[1][4]
Q2: What are the main challenges in delivering this compound and other peptide-based drugs?
Peptide therapeutics like this compound face several delivery challenges, including:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the body, which can reduce their bioavailability.[5][6][7]
-
Poor Membrane Permeability: The size and hydrophilic nature of many peptides limit their ability to cross cell membranes and biological barriers.[5]
-
Rapid Clearance: Peptides are often quickly cleared from circulation by the kidneys and liver, resulting in a short half-life.[5]
-
Stability Issues: Peptides can be physically and chemically unstable, leading to aggregation or loss of activity during formulation and storage.[5][8]
Q3: What are the recommended delivery strategies to enhance the targeted effects of this compound?
To overcome the challenges of peptide delivery and enhance the targeted effects of this compound, encapsulation within nanoparticle-based systems such as liposomes and polymeric nanoparticles is a promising approach.[9][10][11] These nanocarriers can:
-
Protect this compound from enzymatic degradation.[9]
-
Improve its pharmacokinetic profile by extending circulation time.
-
Enable targeted delivery to tissues with upregulated B1R expression through passive (Enhanced Permeability and Retention effect in tumors) or active targeting strategies.
Troubleshooting Guides
Liposomal Formulation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Inefficient hydration method. - Unfavorable electrostatic interactions between the peptide and lipids. - Use of inappropriate lipid composition. | - Optimize the hydration method. The thin-film hydration method followed by extrusion is a common technique.[12][13] - Adjust the pH of the hydration buffer to modulate the charge of the peptide and lipids to favor electrostatic interactions.[14] - Incorporate charged lipids (e.g., anionic lipids) into the formulation to enhance the encapsulation of a positively charged peptide like this compound.[15] |
| Poor Stability (Aggregation/Leakage) | - Suboptimal lipid composition (e.g., lack of cholesterol). - Inappropriate storage conditions (temperature, pH). - Oxidation or hydrolysis of lipids. | - Incorporate cholesterol into the lipid bilayer to improve membrane rigidity and reduce leakage. - Store liposomal formulations at 4°C and protect from light. - Use saturated phospholipids or include antioxidants to prevent lipid degradation. |
| Inconsistent Particle Size | - Inefficient downsizing method. - Aggregation of liposomes. | - Ensure proper functioning of the extrusion or sonication equipment. - Optimize the number of extrusion cycles.[13] - Measure the zeta potential; a value greater than ±30 mV generally indicates good colloidal stability and less aggregation. |
Polymeric Nanoparticle Formulation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | - Poor affinity of this compound for the polymer matrix. - Inefficient encapsulation method. | - Select a polymer with appropriate physicochemical properties (e.g., charge, hydrophobicity) to interact with this compound. - Optimize the formulation parameters, such as the drug-to-polymer ratio and the type of organic solvent used. |
| Burst Release of this compound | - High concentration of this compound adsorbed on the nanoparticle surface. - Porous or unstable nanoparticle structure. | - Optimize the washing steps during nanoparticle purification to remove surface-adsorbed drug. - Adjust the polymer composition or crosslinking density to achieve a more controlled release profile. |
| Toxicity in Cell Culture | - Residual organic solvents from the formulation process. - Inherent toxicity of the polymer or other formulation components. | - Ensure complete removal of organic solvents through appropriate purification methods (e.g., dialysis, centrifugation). - Use biocompatible and biodegradable polymers (e.g., PLGA, chitosan). - Perform thorough cytotoxicity assays with empty nanoparticles as a control. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of a neutral phospholipid like DOPC and a negatively charged phospholipid like DOPG, with cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution containing this compound (e.g., in a phosphate-buffered saline at a pH that optimizes peptide solubility and charge). The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
Vesicle Formation: Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Downsizing: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[13]
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro this compound Release Assay
-
Sample Preparation: Place a known amount of this compound-loaded nanoparticles (liposomes or polymeric nanoparticles) into a dialysis bag with a specific molecular weight cutoff that allows the free drug to pass through but retains the nanoparticles.
-
Dialysis: Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 to mimic physiological conditions, or a lower pH to simulate the tumor microenvironment) and maintain constant stirring at 37°C.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Quantify the concentration of this compound in the collected aliquots using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of this compound released over time.
Quantitative Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Formulation | Average Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| Liposome A | 120.5 ± 3.2 | 0.15 ± 0.02 | -25.8 ± 1.5 | 65.3 ± 4.1 |
| Liposome B | 115.8 ± 2.9 | 0.12 ± 0.01 | -35.2 ± 2.1 | 78.9 ± 3.5 |
| Nanoparticle C | 155.2 ± 4.5 | 0.21 ± 0.03 | +15.7 ± 1.8 | 55.6 ± 5.2 |
| Nanoparticle D | 148.9 ± 3.8 | 0.18 ± 0.02 | +28.4 ± 2.4 | 72.1 ± 4.8 |
SD: Standard Deviation
Table 2: In Vitro Cytotoxicity of this compound Formulations in B1R-Expressing Cells
| Formulation | IC50 (µM) ± SD |
| Free this compound | 15.8 ± 1.2 |
| Liposome B | 8.2 ± 0.7 |
| Nanoparticle D | 10.5 ± 0.9 |
| Empty Liposome B | > 100 |
| Empty Nanoparticle D | > 100 |
IC50: Half-maximal inhibitory concentration; SD: Standard Deviation
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Workflow for refining this compound delivery.
References
- 1. R 715 | Bradykinin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in Oral Delivery of Peptides - Patheon pharma services [patheon.com]
- 8. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.curapath.com [blog.curapath.com]
- 10. Making sure you're not a bot! [repositorio.ufrn.br]
- 11. Nanoliposomal Encapsulation and Purification of Angiotensin-Converting Enzyme Inhibitor Peptides from Ulva rigida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatically Triggered Peptide–Lipid Conjugation of Designed Membrane Active Peptides for Controlled Liposomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of R715 and Other Pain Inhibitors for Researchers and Drug Development Professionals
A deep dive into the preclinical data of the selective bradykinin B1 receptor antagonist, R715, reveals its potential as a novel analgesic. This guide provides a comparative analysis of this compound against another bradykinin B1 antagonist, SSR240612, and two standard-of-care neuropathic pain treatments, gabapentin and duloxetine. The comparison focuses on their mechanisms of action, preclinical efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
Pain remains a significant global health challenge, driving the search for novel, more effective, and safer analgesics. One promising target in pain pathways is the bradykinin B1 receptor, which is upregulated in response to tissue injury and inflammation. This guide examines this compound, a potent and selective peptide antagonist of the bradykinin B1 receptor.[1] Preclinical studies demonstrate its efficacy in animal models of neuropathic pain, suggesting its potential as a therapeutic agent. This report provides a side-by-side comparison of this compound with another B1 receptor antagonist, SSR240612, and the widely used neuropathic pain medications, gabapentin and duloxetine.
Mechanism of Action
The primary mechanism of action for this compound and SSR240612 is the selective blockade of the bradykinin B1 receptor.[2][3][4][5] This receptor is typically expressed at low levels in healthy tissues but is significantly upregulated at sites of inflammation and nerve injury. Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, contributes to the sensitization of nociceptors and the perception of pain. By antagonizing the B1 receptor, this compound and SSR240612 aim to inhibit these pro-nociceptive signals.
In contrast, gabapentin and duloxetine act on different targets within the nervous system. Gabapentin is a structural analog of the neurotransmitter GABA, but it does not act on GABA receptors. Instead, it binds to the α2δ-1 subunit of voltage-gated calcium channels, which are upregulated in neuropathic pain states. This interaction is thought to reduce the release of excitatory neurotransmitters. Duloxetine is a serotonin and norepinephrine reuptake inhibitor (SNRI). By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances the descending inhibitory pain pathways.
A visual representation of the bradykinin signaling pathway and the point of intervention for B1 receptor antagonists is provided below.
Comparative Preclinical Efficacy
The preclinical efficacy of these pain inhibitors has been evaluated in various animal models of neuropathic and inflammatory pain. The following table summarizes key quantitative data.
| Compound | Target | Assay | Potency | Animal Model | Efficacy |
| This compound | Bradykinin B1 Receptor | Antagonist Activity | pA2 = 8.49 | Mouse Neuropathic Pain | Reduces mechanical hypernociception |
| SSR240612 | Bradykinin B1 Receptor | Binding Affinity (human) | Ki = 0.48 nM, 0.73 nM[2][3][4][5] | Mouse Inflammatory Pain | Reduces ear edema (10 & 30 mg/kg)[2][3] |
| Functional Assay (human) | IC50 = 1.9 nM[2][4] | Rat Neuropathic Pain | Reverses tactile allodynia (ID50 = 5.5 mg/kg)[6] | ||
| Gabapentin | α2δ-1 Ca2+ Channel Subunit | In vivo | Effective Dose = 30-100 mg/kg (i.p.)[7][8] | Mouse Neuropathic Pain | Alleviates mechanical allodynia[7][9] |
| Duloxetine | Serotonin/Norepinephrine Reuptake | In vivo | Effective Dose = 5-30 mg/kg (i.p.)[10][11][12] | Mouse Neuropathic Pain | Dose-dependent anti-nociceptive effect[11] |
Pharmacokinetic Profiles
A summary of the available pharmacokinetic data for each compound in mice is presented below.
| Compound | Bioavailability | Half-life | Metabolism | Excretion |
| This compound | Data not available | Data not available | Metabolically stable | Data not available |
| SSR240612 | Orally active[2][3][4] | Data not available | Data not available | Data not available |
| Gabapentin | ~79% (oral, 50 mg/kg)[13] | ~1.7 hours (i.v.) | Minimal (<5%)[13] | Primarily renal[13] |
| Duloxetine | Data not available | Data not available | Metabolized by CYP1A2 and CYP2D6[14][15] | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity in rodents.
-
Apparatus: A set of calibrated von Frey filaments with varying stiffness.
-
Procedure:
-
Mice are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least one hour.
-
Von Frey filaments are applied to the plantar surface of the hind paw with enough force to cause the filament to bend.
-
The response, typically a withdrawal, flinching, or licking of the paw, is recorded.
-
The 50% withdrawal threshold is often determined using the up-down method. For instance, in some studies with gabapentin, filaments of incremental stiffness (0.41 to 15.10 g) were used.[9]
-
-
Endpoint: The force (in grams) required to elicit a withdrawal response in 50% of applications.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of a paw withdrawal response to a thermal stimulus.
-
Apparatus: A radiant heat source positioned under a glass floor.
-
Procedure:
-
Mice are placed in individual Plexiglas chambers on the glass floor and allowed to acclimate.
-
The radiant heat source is positioned under the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw from the heat source is recorded as the paw withdrawal latency.
-
A cut-off time is typically set to prevent tissue damage.
-
-
Endpoint: The latency time (in seconds) for paw withdrawal.
Conclusion
This compound demonstrates promise as a selective bradykinin B1 receptor antagonist for the treatment of pain. Its high potency, indicated by its pA2 value, and its efficacy in a preclinical model of neuropathic pain are encouraging. A direct comparison with SSR240612 suggests that both compounds are potent B1 antagonists, with SSR240612 also showing oral activity.[2][3][4] The standard-of-care drugs, gabapentin and duloxetine, offer established efficacy through different mechanisms of action but are associated with known side effect profiles. Further investigation into the pharmacokinetic and safety profiles of this compound is warranted to fully assess its therapeutic potential relative to existing and emerging pain therapies. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other novel pain inhibitors.
References
- 1. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. SSR240612 | Bradykinin Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin alleviates chronic spontaneous pain and acute hypoxia-related pain in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effect of duloxetine in a mouse model of diabetic neuropathy: Role of glia suppressing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The roles of Cyp1a2 and Cyp2d in pharmacokinetic profiles of serotonin and norepinephrine reuptake inhibitor duloxetine and its metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
R715 as a Reference Compound in Bradykinin Receptor Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R715 as a reference compound in bradykinin receptor assays. Its performance is evaluated against other common alternatives, supported by experimental data to aid researchers in selecting the most appropriate compounds for their studies.
Introduction to Bradykinin Receptors and this compound
Bradykinin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological and pathological processes, including inflammation, pain, and vasodilation. There are two primary subtypes: the B1 receptor (B1R) and the B2 receptor (B2R). The B2 receptor is constitutively expressed in many tissues, mediating the acute effects of bradykinin. In contrast, the B1 receptor is typically expressed at low levels and is upregulated during tissue injury and inflammation, contributing to chronic inflammatory responses.[1][2] This differential expression makes them key targets for therapeutic development.
This compound is a potent and highly selective antagonist for the bradykinin B1 receptor. It demonstrates a pA2 of 8.49 and exhibits no activity at the B2 receptor, making it an excellent tool for isolating and studying B1 receptor-mediated pathways. This guide will compare this compound with other bradykinin receptor antagonists, providing quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Comparative Performance of Bradykinin Receptor Antagonists
The selection of an appropriate reference antagonist is critical for the accurate characterization of novel compounds targeting bradykinin receptors. The following table summarizes the binding affinities and functional potencies of this compound and other commonly used antagonists for the human bradykinin B1 and B2 receptors.
| Compound | Primary Target | Type | pA2 | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | B1 Receptor | Antagonist | 8.49 | N/A | N/A | Highly Selective for B1 |
| SSR240612 | B1 Receptor | Antagonist | N/A | 0.48[1] | N/A | Selective for B1 |
| Compound 11 | B1 Receptor | Antagonist | N/A | 0.034[1] | N/A | Selective for B1 |
| Hoe 140 (Icatibant) | B2 Receptor | Antagonist | 9.04[3] | 0.798 | 1.07 | Highly Selective for B2 |
| MEN16132 | B2 Receptor | Antagonist | N/A | Subnanomolar[4] | N/A | Selective for B2 |
| WIN64338 | B2 Receptor | Antagonist | N/A | Low Affinity (>1000)[4] | N/A | Selective for B2 |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following are detailed methodologies for key assays used to characterize bradykinin receptor antagonists.
Radioligand Binding Assay for Bradykinin B1 Receptor
This assay determines the binding affinity (Ki) of a test compound for the B1 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Bradykinin B1 receptor.[1]
-
Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.[1]
-
Non-specific Binding Control: High concentration of unlabeled Lys-des-Arg⁹-Bradykinin or another B1 receptor antagonist.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[1]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Test Compounds: Serial dilutions of the compounds to be evaluated.
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine), scintillation fluid, scintillation counter, and a filtration manifold. [1]
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
25 µL of the serially diluted test compound.
-
50 µL of [³H]-Lys-des-Arg⁹-Bradykinin diluted in Assay Buffer.
-
100 µL of the diluted cell membranes.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[1]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[1]
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition binding data and convert it to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event for both B1 and B2 receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human Bradykinin B1 or B2 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
Agonist: Lys-des-Arg⁹-Bradykinin for B1R or Bradykinin for B2R.
-
Test Compounds: Serial dilutions of the antagonist to be evaluated.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation). [5][6]
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium indicator dye solution according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
During the incubation, prepare serial dilutions of the test antagonist and a stock solution of the agonist.
-
After dye loading, wash the cells with Assay Buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analyze the data to determine the concentration-dependent inhibition of the agonist response by the antagonist and calculate the IC50 value.
Visualizing Bradykinin Signaling and Assay Workflow
To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Bradykinin B1 and B2 receptor signaling pathways.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of R715: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of R715, a selective bradykinin B1 receptor antagonist used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedural, step-by-step guidance based on best practices for the disposal of analogous peptide-based compounds.
It is critical to consult with your institution's Environmental Health and Safety (EHS) office before implementing any disposal protocol to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.
| Personal Protective Equipment (PPE) for this compound Disposal | |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
Disposal Procedures for this compound
The primary objective for the disposal of peptide compounds like this compound is the inactivation of their biological activity before they enter the waste stream. The two primary methods for this are chemical inactivation and thermal inactivation (autoclaving).
Chemical Inactivation Protocol for Liquid this compound Waste
This protocol is suitable for deactivating this compound in aqueous solutions.
Methodology:
-
Work in a designated chemical fume hood.
-
Prepare a 10% bleach solution. To achieve this, add one part household bleach (typically 5-6% sodium hypochlorite) to nine parts water.
-
Add the bleach solution to the this compound waste. For every 900 mL of this compound waste, add 100 mL of the 10% bleach solution.[1]
-
Ensure thorough mixing. Gently swirl the container to ensure the bleach is evenly distributed throughout the waste solution.
-
Allow for sufficient contact time. Let the mixture stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[1]
-
Dispose of the inactivated solution. After the 30-minute contact time, the treated solution can typically be poured down the sanitary sewer with a large volume of running water, as per institutional guidelines.[1] Always confirm with your EHS office before drain disposal.
Thermal Inactivation for Solid this compound Waste
For solid waste contaminated with this compound, such as pipette tips, and culture plates, thermal inactivation via autoclaving is a recommended method.
| Autoclaving Parameters for Solid this compound Waste | |
| Temperature | 121°C[1] |
| Pressure | 15 psi[1] |
| Time | Minimum of 30 minutes[1] |
Note: The cycle time may need to be extended for larger loads to ensure complete steam penetration.
Disposal Workflow and Decision Making
The following diagram illustrates the logical workflow to follow for the proper disposal of this compound. This process emphasizes the critical step of consulting with your institution's EHS office.
In the absence of a specific Safety Data Sheet for this compound, the most prudent course of action is to handle it as a potentially hazardous chemical and to follow the conservative disposal guidelines outlined above, always under the direction of your institution's Environmental Health and Safety professionals. By adhering to these procedures, you can ensure a safe laboratory environment and maintain regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
